2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid

Medicinal Chemistry Fragment-Based Drug Design Supramolecular Chemistry

2-(4-Hydroxyoxan-4-yl)-2-methylpropanoic acid (CAS 1249921-04-7) is a synthetic, heterocyclic carboxylic acid with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol. It is also referred to as 2-(4-Hydroxytetrahydro-2H-pyran-4-yl)-2-methylpropanoic acid and bears the PubChem CID 62398466.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 1249921-04-7
Cat. No. B6615199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid
CAS1249921-04-7
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)C1(CCOCC1)O
InChIInChI=1S/C9H16O4/c1-8(2,7(10)11)9(12)3-5-13-6-4-9/h12H,3-6H2,1-2H3,(H,10,11)
InChIKeyQVRCVGIHDOJGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxyoxan-4-yl)-2-methylpropanoic Acid (CAS 1249921-04-7): Procurement-Relevant Identity and Baseline Properties


2-(4-Hydroxyoxan-4-yl)-2-methylpropanoic acid (CAS 1249921-04-7) is a synthetic, heterocyclic carboxylic acid with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol [1]. It is also referred to as 2-(4-Hydroxytetrahydro-2H-pyran-4-yl)-2-methylpropanoic acid and bears the PubChem CID 62398466 [1]. The structure combines a saturated tetrahydropyran (oxane) ring bearing a tertiary hydroxyl at the 4-position with a gem-dimethyl-substituted propanoic acid side chain [1]. This compound is listed by multiple research chemical suppliers as a specialty building block and is most frequently contextualized as a structurally related analog or potential metabolite in the fenofibrate/fenofibric acid pharmacological space, although primary literature directly confirming its metabolic role is currently absent from public databases [1].

Why 2-(4-Hydroxyoxan-4-yl)-2-methylpropanoic Acid Cannot Be Interchanged with Generic Tetrahydropyran Carboxylic Acids or Fenofibrate Metabolite Surrogates


The combination of a tetrahydropyran ring, a tertiary 4-hydroxyl group, and a gem-dimethyl propanoic acid moiety in 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid creates a distinct steric and electronic profile that is not replicated by generic tetrahydropyran-4-carboxylic acids, simple oxane derivatives, or the primary fenofibrate metabolites fenofibric acid and reduced fenofibric acid [1]. Simple replacement with 4-hydroxytetrahydropyran-4-carboxylic acid (CAS 50289-13-9), for example, eliminates the gem-dimethyl spacer and the quaternary carbon center, fundamentally altering molecular shape, lipophilicity, and hydrogen-bonding capacity [1]. Likewise, substitution with the des-hydroxy analog, 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid (CAS 861444-92-0), removes a hydrogen-bond donor and acceptor, changing LogP and potential target engagement . In the fenofibrate context, neither fenofibric acid nor reduced fenofibric acid contains a tetrahydropyran ring, meaning this compound occupies a structurally unique position as a fully saturated, hydroxylated heterocyclic carboxylic acid building block [1].

Quantitative Differentiation Evidence for 2-(4-Hydroxyoxan-4-yl)-2-methylpropanoic Acid Against Closest Analogs


Hydrogen-Bond Donor Count Doubles Relative to the Des-Hydroxy Analog, Enabling Distinct Supramolecular Interactions

The target compound possesses two hydrogen-bond donor (HBD) sites (the tertiary hydroxyl and the carboxylic acid), whereas its closest commercially available analog, 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid (CAS 861444-92-0), has only one HBD (the carboxylic acid) [1][2]. This difference of one additional HBD alters the compound's capacity for directed non-covalent interactions, potentially affecting solubility, crystal packing, and target binding in fragment-based screening libraries [1].

Medicinal Chemistry Fragment-Based Drug Design Supramolecular Chemistry

XLogP3-AA Lipophilicity of 0.7: Distinct Polarity Window Versus Des-Hydroxy and Simple Tetrahydropyran Carboxylic Acid Analogs

The predicted partition coefficient (XLogP3-AA) for the target compound is 0.7, reflecting the balancing effect of the hydrophilic tertiary hydroxyl on the lipophilic tetrahydropyran core [1]. This places it in a polarity window distinct from its des-hydroxy analog, 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid, which has a computed XLogP3-AA of approximately 1.5 [2], and from the simpler 4-hydroxytetrahydropyran-4-carboxylic acid (CAS 50289-13-9), which has a lower molecular weight and different polar surface area [3]. The ~0.8 LogP unit difference between the target and its des-hydroxy analog translates to a roughly 6-fold difference in predicted octanol-water partition coefficient, a parameter directly relevant to membrane permeability and oral bioavailability predictions [1][2].

Physicochemical Profiling Drug Design ADME Prediction

Rotatable Bond Count of 2: Higher Conformational Rigidity Than Chain Acid Analogs That Are Structurally Related to Fenofibrate Pharmacophores

The target compound has only 2 rotatable bonds [1], conferring significant conformational rigidity compared to fenofibric acid (CAS 42017-89-0), which has 6 rotatable bonds [2]. This lower rotatable bond count results in a reduced entropic penalty upon target binding, potentially translating to improved ligand efficiency in target engagement assays [1]. This rigidity distinguishes it from fenofibric acid and its reduced metabolite, which lack the cyclic tetrahydropyran constraint entirely.

Conformational Analysis Ligand Efficiency Scaffold Design

Commercially Available Purity of ≥98% Across Multiple Vendors: Reproducibility Baseline for Procurement Specifications

Multiple independent vendors, including Leyan (Cat. No. 1343562), Chemscene (Cat. No. CS-0272892), and CymitQuimica (Ref. 10-F681486), list the compound with a purity specification of ≥98% . This multi-vendor consistency establishes a de facto procurement baseline that can be used to qualify new suppliers and verify lot-to-lot reproducibility in research workflows.

Chemical Procurement Quality Control Reference Standards

Topological Polar Surface Area of 66.8 Ų: Within the Optimal Range for Blood-Brain Barrier Penetration, Unlike Larger Fenofibrate Metabolites

The topological polar surface area (TPSA) of the target compound is 66.8 Ų [1], which falls within the established optimal range (<90 Ų) for passive blood-brain barrier (BBB) penetration [2]. This contrasts with fenofibric acid, which has a TPSA of 63.6 Ų but a substantially larger molecular volume and higher rotatable bond count [3], and with reduced fenofibric acid, whose benzhydrol moiety adds steric bulk not present in the tetrahydropyran scaffold.

CNS Drug Design ADME Optimization Physicochemical Descriptors

Evidence-Backed Research and Industrial Application Scenarios for 2-(4-Hydroxyoxan-4-yl)-2-methylpropanoic Acid


Fragment-Based Drug Discovery (FBDD) Library Design for CNS Targets

With a molecular weight of 188.22 Da, only 2 rotatable bonds, a TPSA of 66.8 Ų, and an XLogP3-AA of 0.7, this compound satisfies all classical fragment library criteria (MW <250, rotatable bonds ≤3, TPSA <90 Ų) and falls within the CNS-favorable physicochemical space [1][2]. Its dual hydrogen-bond donor/ acceptor architecture provides directional interaction capability that simple tetrahydropyran acids lack. Inclusion in fragment screening collections targeting CNS enzymes or receptors is supported by these computed properties [1].

Fenofibrate Metabolite Pathway Investigation and Related Substance Reference Standard

Although direct primary literature confirming the compound as a fenofibrate metabolite is absent from public databases, its structural relationship to the fenofibrate pharmacophore—substituting the benzophenone moiety with a hydroxylated tetrahydropyran—makes it a plausible candidate for use as a related substance or process impurity reference standard in fenofibrate/fenofibric acid analytical method development [1]. The ≥98% purity specification from multiple vendors supports its use as a chromatographic reference material .

Synthetic Intermediate for Proprietary Tetrahydropyran-Based PPAR Modulators

The tetrahydropyran ring is a recurring motif in PPARα agonist scaffolds, and the gem-dimethyl carboxylic acid functionality mimics the isobutyric acid pharmacophore found in fibrate-class drugs [1]. This compound can serve as a key intermediate for proprietary libraries exploring PPAR or related nuclear receptor targets, where the 4-hydroxyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) [1].

Conformationally Constrained Bioisostere of Fenofibric Acid in Target Engagement Studies

With only 2 rotatable bonds versus 6 for fenofibric acid, this compound imposes a significant conformational restriction [1][2]. This rigidity can reduce entropic binding penalties and improve ligand efficiency in target engagement assays. Researchers investigating PPARα or related targets may procure this compound to test whether constraining the fenofibric acid pharmacophore into a cyclic tetrahydropyran form improves binding thermodynamics or selectivity [1].

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